molecular formula C10H16O3 B1610481 Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate CAS No. 50388-51-7

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Cat. No.: B1610481
CAS No.: 50388-51-7
M. Wt: 184.23 g/mol
InChI Key: SFXQJROVECIHKO-UHFFFAOYSA-N
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Description

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is a derivative of cyclohexanone, featuring a methyl ester functional group and two methyl groups at the 5-position of the cyclohexane ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Scientific Research Applications

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of “Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate” involves its reactivity as an intermediate in chemical syntheses.

Safety and Hazards

“Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate” is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . The product comes with no warranties, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . The safety signal word for this compound is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate can be synthesized through various methods. One common approach involves the reaction of dimethyl carbonate with a suitable cyclohexanone derivative in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various ester or amide derivatives.

Comparison with Similar Compounds

Comparison: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is unique due to the presence of two methyl groups at the 5-position, which can influence its reactivity and steric properties. This structural feature distinguishes it from other similar compounds, potentially leading to different chemical behaviors and applications.

Properties

IUPAC Name

methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)5-4-8(11)7(6-10)9(12)13-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXQJROVECIHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498400
Record name Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50388-51-7
Record name Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of hexane-washed NaH (0.72 g, 60%, 18 mmol) in tetrahydrofuran (30 mL) was added a solution of 4,4-dimethylcyclohexanone (2.0 g, 15.6 mmol) in tetrahydrofuran (20 mL). The suspension was stirred at room temperature for 30 minutes. Then dimethylcarbonate (6.31 mL, 75 mmol) was added dropwise by syringe. The mixture was heated to reflux for four hours. The mixture was acidified with 5% HCl and extracted with dichloromethane (100 mL×3) and washed with water, brine, and dried over Na2SO4. After concentration, the crude product was loaded on a column and eluted with 10% ethyl acetate in hexane to give title compound.
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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